molecular formula C20H21ClN4S B2769151 5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 329709-00-4

5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2769151
CAS No.: 329709-00-4
M. Wt: 384.93
InChI Key: PXSREMPSWGTQIQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine (CAS: 329709-00-4) is a thieno[2,3-d]pyrimidine derivative with a molecular formula of C20H21ClN4S and a molecular weight of 384.92 g/mol (calculated). The compound features a thieno[2,3-d]pyrimidine core substituted at the 4-position with a 4-(2-methylallyl)piperazinyl group and at the 5-position with a 4-chlorophenyl moiety.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4S/c1-14(2)11-24-7-9-25(10-8-24)19-18-17(12-26-20(18)23-13-22-19)15-3-5-16(21)6-4-15/h3-6,12-13H,1,7-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSREMPSWGTQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the thieno[2,3-d]pyrimidine core.

    Substitution with Piperazine: The piperazine ring is then introduced through a substitution reaction, often using a suitable piperazine derivative.

    Alkylation with 2-Methylallyl Group: Finally, the piperazine ring is alkylated with a 2-methylallyl group under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or dealkylated products.

Scientific Research Applications

5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of thieno[2,3-d]pyrimidine derivatives allows for extensive comparisons. Below is an analysis of key analogs, focusing on substituent variations, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents on Piperazine/Alternative Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-(2-methylallyl)piperazinyl C20H21ClN4S 384.92 Commercial availability; potential metabolic stability
5-(4-Chlorophenyl)-4-[4-[(2-chlorophenyl)phenylmethyl]piperazinyl]thieno[2,3-d]pyrimidine 4-[(2-chlorophenyl)(phenyl)methyl]piperazinyl C27H22Cl2N4S 505.46 Enhanced steric bulk; potential receptor interaction
5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine 2,4-dichlorophenoxy (replaces piperazine) C18H9Cl3N2OS 407.69 Increased polarity; altered solubility
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 4-(3-methylphenyl)piperazinyl C23H22ClN5S 421.0 Higher lipophilicity (XLogP3: 6.2)
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide Piperidine-4-carboxamide C18H17ClN4OS 372.87 Hydrogen bonding potential via carboxamide
4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 4-(3,4-dichlorophenyl)piperazinyl C21H17Cl2FN4S 469.35 Dual halogenation for enhanced selectivity
4-[4-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine Trifluoromethyl thiadiazole and trifluoroethyl C15H12F6N6S2 454.42 High electronegativity; receptor antagonism

Key Observations:

The trifluoromethyl-thiadiazole substituent () introduces strong electronegativity, likely enhancing target binding but reducing solubility .

Biological Activity Trends: Piperazine modifications significantly influence activity. For example, the carboxamide group in may enhance hydrogen bonding with biological targets, while dichlorophenoxy () could alter metabolic pathways . Thieno[2,3-d]pyrimidines with sulfonamide or triazole moieties () exhibit potent anticancer activity, suggesting that substituent electronic properties (e.g., electron-withdrawing groups) are critical for efficacy .

Synthetic Accessibility :

  • The target compound is commercially available (), whereas analogs like those in and require multi-step syntheses involving coupling reactions under basic conditions (e.g., NaHCO3/NaI) .

Biological Activity

The compound 5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is part of a class of thienopyrimidine derivatives known for their diverse biological activities, particularly in the realm of oncology and neurology. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound based on recent studies and findings.

  • Molecular Formula : C18H22ClN5S
  • Molecular Weight : 367.91 g/mol
  • LogP : 3.101 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 74.49 Ų

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific synthetic route for this compound involves:

  • Formation of the thieno[2,3-d]pyrimidine core.
  • Introduction of the piperazine ring through nucleophilic substitution.
  • Chlorination and alkylation steps to introduce the 4-chlorophenyl and 2-methylallyl substituents.

Antitumor Activity

Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antitumor properties. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines including A549 (lung cancer), NCI-H1975 (non-small cell lung cancer), and NCI-H460 (large cell lung cancer). The results indicated that it possesses an IC50 value in the low micromolar range, suggesting potent inhibitory effects on tumor cell proliferation .
  • Mechanism of Action : The antitumor activity is primarily attributed to the inhibition of specific kinases involved in cancer cell signaling pathways, particularly the EGFR (Epidermal Growth Factor Receptor) pathway .

Neuropharmacological Effects

Thienopyrimidine derivatives have also been investigated for their neuropharmacological properties:

  • CNS Activity : Compounds similar to this compound have shown promise in modulating neurotransmitter systems, which could be beneficial in treating disorders such as anxiety and depression .
  • Binding Affinity : Studies using bovine serum albumin (BSA) binding assays indicate a strong interaction with protein targets, suggesting potential for central nervous system penetration .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is closely linked to their structural features:

  • Substituents : The presence of a chlorophenyl group enhances lipophilicity and potentially increases membrane permeability.
  • Piperazine Moiety : This component is crucial for receptor binding and contributes to the overall pharmacological profile.

Case Studies

  • Case Study A : A derivative with similar structure was evaluated for its efficacy against resistant cancer strains. Results showed a significant reduction in tumor growth compared to control groups, highlighting the potential for developing resistance-modifying agents .
  • Case Study B : Clinical trials involving compounds with similar thienopyrimidine structures reported promising results in terms of safety and tolerability, paving the way for further development into therapeutic agents .

Q & A

Q. Example Protocol :

React 4-chloro-thieno[2,3-d]pyrimidine with 4-(2-methylallyl)piperazine in acetonitrile at 80°C for 12 hours (yield: ~70%) .

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

What analytical techniques are employed to confirm the structure and purity of this compound?

Level : Basic
Answer :
Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.6 ppm for chlorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 407.7 for C₁₈H₉Cl₃N₂OS) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column) .
  • Melting Point Analysis : Consistency with literature values (e.g., 139–148°C) .

Q. Structure-Activity Relationship (SAR) Table :

SubstituentEffect on IC₅₀ (VEGFR2)Solubility (µg/mL)
4-Chlorophenyl3 nM12
4-Methoxyphenyl28 nM45
Unsubstituted phenyl>100 nM8

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